Human A3 Receptor Binding Affinity: AB-MECA vs. High-Affinity Comparators
AB-MECA exhibits a binding affinity (Ki) of 430.5 nM for the human A3 adenosine receptor expressed in CHO cells, establishing its potency as a reference A3AR agonist [1]. This value provides a benchmark against which the enhanced potencies of more recently developed A3AR agonists can be measured. For instance, the 2-chlorinated analog Cl-IB-MECA displays a Ki of 0.33 nM, demonstrating >1300-fold higher affinity . This quantitative difference underscores the importance of selecting the appropriate tool compound based on the required potency for a given assay.
| Evidence Dimension | Binding affinity (Ki) at human A3 adenosine receptor |
|---|---|
| Target Compound Data | Ki = 430.5 nM |
| Comparator Or Baseline | Cl-IB-MECA: Ki = 0.33 nM |
| Quantified Difference | >1300-fold higher affinity for Cl-IB-MECA compared to AB-MECA |
| Conditions | Radioligand competition binding assay in CHO cells expressing recombinant human A3 receptor |
Why This Matters
This defines AB-MECA as a moderate-affinity reference agonist, enabling its use in assays where extremely high potency may lead to non-specific effects or receptor desensitization, while also serving as a baseline for evaluating more potent analogs.
- [1] Yates, L., Clark, J.H., Martin, T.J., et al. Radioligand binding and functional responses of ligands for human recombinant adenosine A3 receptors. Auton. Autacoid Pharmacol. 26(2), 191-200 (2006). View Source
